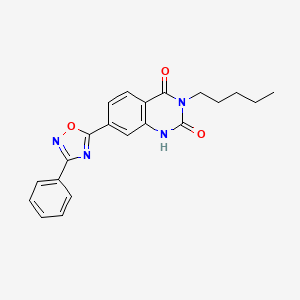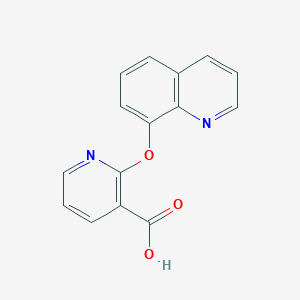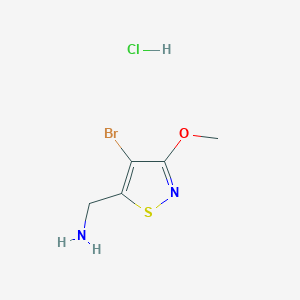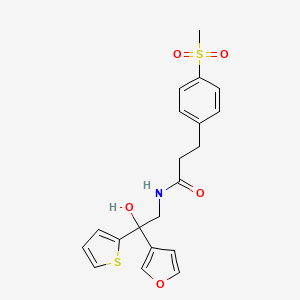
N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound known for its unique structural features and diverse applications. This molecule encompasses a thiadiazole ring, a phenoxy group, and an acetamide functionality, indicating potential biological and chemical reactivity. The compound's intricate architecture provides a platform for various applications in chemical research, pharmaceutical developments, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Thiadiazole Formation: : The synthesis begins with constructing the 1,3,4-thiadiazole ring. A typical method involves the reaction of hydrazine derivatives with carbon disulfide in the presence of an acidic catalyst.
N-Hydroxy Group Introduction: : The hydroxylamine hydrochloride serves as a precursor, reacting with intermediates to introduce the N-hydroxy group.
Acetamide Group Attachment: : Acetylation reactions using acetyl chloride or acetic anhydride in an alkaline medium (eg
Phenoxyacetamide Derivative Formation: : The synthesis culminates in coupling the thiadiazole with phenoxyacetyl chloride under basic conditions, typically using a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial-scale production involves optimizing reaction conditions to maximize yield and purity. Key considerations include selecting appropriate solvents (e.g., dichloromethane, ethanol), controlling temperature (typically 0°C to room temperature for sensitive steps), and employing advanced purification techniques like recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the sulfur moiety, forming sulfoxides or sulfones under controlled oxidizing conditions (e.g., using hydrogen peroxide or peracids).
Reduction: : Reduction reactions may target the acetamide group, reducing it to amines or other functionalities using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : The phenoxy group can participate in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: : Nucleophiles such as sodium thiolate (NaSR), ammonia (NH3)
Major Products
Depending on the reaction pathway:
Oxidation: : Sulfoxides, sulfones
Reduction: : Amines, reduced thiadiazole derivatives
Substitution: : Varied substituted phenoxy derivatives
科学的研究の応用
Chemistry
N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide serves as a vital precursor in synthesizing more complex organic molecules. It's employed in studying reaction mechanisms, particularly in organic synthesis involving sulfur and nitrogen heterocycles.
Biology and Medicine
In medicinal chemistry, this compound exhibits potential as an anti-cancer and antimicrobial agent due to its structural resemblance to known pharmacophores. It is investigated for its ability to inhibit specific enzymes or pathways critical to disease progression.
Industry
Industrial applications include its use as an intermediate in producing agrochemicals, dyes, and specialty chemicals. Its unique reactivity allows for the synthesis of various functional materials.
作用機序
The compound exerts its effects primarily through interaction with biological macromolecules. Its mode of action typically involves:
Enzyme Inhibition: : Binding to the active site of enzymes, thereby preventing substrate access and enzymatic activity.
Pathway Interference: : Disrupting cellular pathways, leading to impaired cell function or death.
類似化合物との比較
Similar Compounds
Thiadiazole Derivatives: : Compounds like 2-amino-1,3,4-thiadiazole share a similar core structure but lack additional functional groups that confer unique reactivity.
Phenoxyacetamide Derivatives: : These include compounds such as 4-phenoxyacetamide, which is structurally related but differs in substituent positions and functional groups.
Uniqueness
N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide stands out due to its combined functionalities, enabling a broader range of chemical reactions and biological interactions, unlike simpler analogs.
特性
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S2/c17-9(6-20-8-4-2-1-3-5-8)13-11-14-15-12(22-11)21-7-10(18)16-19/h1-5,19H,6-7H2,(H,16,18)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCRPCQDQUGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2945517.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2945519.png)


![N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2945525.png)

![2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol](/img/structure/B2945527.png)
![N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2945528.png)






